Mometasone Furoate EP Impurity F
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Overview
Description
Mometasone Furoate is a synthetic corticosteroid used in the treatment of various inflammatory skin conditions, allergic rhinitis, and asthma . Impurities like Mometasone Furoate EP Impurity F are formed during the industrial manufacturing process and need to be detected and quantified to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of Mometasone Furoate EP Impurity F involves several synthetic routes and reaction conditions. The synthesis typically starts with the parent compound, Mometasone Furoate, and involves specific chemical reactions to introduce the impurity. The industrial production methods for such impurities are designed to ensure the availability of the impurity in the required quantity and purity for toxicological studies, analytical method development, and process validation .
Chemical Reactions Analysis
Mometasone Furoate EP Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mometasone Furoate EP Impurity F is used in scientific research for several purposes. It is essential for toxicological studies to assess the safety of the parent compound, Mometasone Furoate. Additionally, it is used in the development and validation of analytical methods to detect and quantify impurities in pharmaceutical products. This impurity also plays a role in process validation to ensure the consistency and quality of the manufacturing process .
Mechanism of Action
it is structurally related to Mometasone Furoate, which exerts its effects by binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators . The molecular targets and pathways involved in the action of Mometasone Furoate include the inhibition of phospholipase A2 and the subsequent reduction in the production of arachidonic acid and its metabolites .
Comparison with Similar Compounds
Mometasone Furoate EP Impurity F can be compared with other impurities of Mometasone Furoate, such as Mometasone Furoate EP Impurity C and Mometasone Furoate EP Impurity G . Each impurity has a unique chemical structure and formation pathway, which distinguishes it from the others. The presence of these impurities needs to be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C27H28Cl2O7 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3 |
InChI Key |
XXMUYUVNHWPWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
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